L-Isoleucine-13C6,d10,15N L-Isoleucine-13C6,d10,15N
Brand Name: Vulcanchem
CAS No.:
VCID: VC16665269
InChI: InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1,7+1
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 148.184 g/mol

L-Isoleucine-13C6,d10,15N

CAS No.:

Cat. No.: VC16665269

Molecular Formula: C6H13NO2

Molecular Weight: 148.184 g/mol

* For research use only. Not for human or veterinary use.

L-Isoleucine-13C6,d10,15N -

Specification

Molecular Formula C6H13NO2
Molecular Weight 148.184 g/mol
IUPAC Name (2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1,7+1
Standard InChI Key AGPKZVBTJJNPAG-JIFBZMLASA-N
Isomeric SMILES [2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[13C]([2H])([2H])[2H])[15NH2]
Canonical SMILES CCC(C)C(C(=O)O)N

Introduction

Chemical and Structural Properties of L-Isoleucine-13C6,d10,15N

Molecular Composition and Isotopic Enrichment

L-Isoleucine-13C6,d10,15N is a stable isotope-labeled variant of the essential amino acid L-isoleucine. Its molecular formula is C6H13NO2, with isotopic substitutions at specific positions:

  • Carbon-13 (13C): Six carbon atoms in the backbone are replaced with the stable isotope carbon-13.

  • Deuterium (2H): Ten hydrogen atoms are substituted with deuterium, primarily at positions along the aliphatic side chain.

  • Nitrogen-15 (15N): The amino group’s nitrogen atom is replaced with nitrogen-15.

The molecular weight of this compound is 148.18 g/mol, calculated by accounting for the increased mass of the isotopic labels. For comparison, unlabeled L-isoleucine has a molecular weight of 131.17 g/mol. The isotopic enrichment alters its physical and spectroscopic properties, making it distinguishable in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses .

Table 1: Molecular Properties of L-Isoleucine-13C6,d10,15N

PropertyValue
Molecular FormulaC6H13NO2
Molecular Weight148.18 g/mol
Isotopic Enrichment13C6, 2H10, 15N
IUPAC Name(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid

Applications in Metabolic Flux Analysis

Quantifying Carbon-Nitrogen Metabolic Pathways

Stable isotope-labeled amino acids like L-Isoleucine-13C6,d10,15N are pivotal in 13C15N-metabolic flux analysis (MFA), a technique used to map metabolic networks in living organisms. In a landmark study by Borah et al. (2022), this compound was employed to investigate carbon-nitrogen co-utilization in Mycobacterium tuberculosis . The dual labeling allowed researchers to:

  • Track the incorporation of 13C into tricarboxylic acid (TCA) cycle intermediates.

  • Monitor 15N assimilation into amino acids via transamination reactions.

The study revealed that mycobacteria prioritize isoleucine catabolism during nitrogen limitation, highlighting the amino acid’s role as both a carbon and nitrogen source. Such insights are critical for developing antitubercular therapies targeting BCAA metabolism .

Enhancing NMR and MS Sensitivity

The deuterium (2H10) labeling in L-Isoleucine-13C6,d10,15N suppresses proton signals in 1H-NMR, reducing spectral overlap and improving resolution. Concurrently, the 13C6 and 15N labels enable precise quantification of isotopic enrichment in MS-based proteomics. For example, in pulse-chase experiments, this compound allows researchers to distinguish newly synthesized proteins (labeled) from pre-existing ones (unlabeled), facilitating studies on protein turnover rates .

Challenges in Synthesis and Purification

Isotopic Incorporation Strategies

Synthesizing L-Isoleucine-13C6,d10,15N requires meticulous control over isotopic incorporation. Industrial production typically involves:

  • Microbial Fermentation: Engineered E. coli strains are cultured in media enriched with 13C-glucose, 2H2O, and 15NH4Cl. The microbes metabolize these precursors, incorporating the isotopes into isoleucine via the threonine pathway.

  • Chemical Synthesis: Protected intermediates are reacted with isotopically labeled reagents under controlled conditions. For instance, reductive amination with 15N-ammonia introduces the labeled amino group.

Both methods necessitate chromatography (e.g., HPLC) to achieve ≥98% purity, as contaminants can skew metabolic tracing results .

Comparative Analysis with Similar Isotope-Labeled Amino Acids

Functional Distinctions

L-Isoleucine-13C6,d10,15N is often compared to other labeled BCAAs, such as L-Leucine-13C6,15N and L-Valine-13C5,15N. Key differences include:

Table 2: Comparison of Isotope-Labeled BCAAs

CompoundIsotopic LabelsMolecular WeightPrimary Application
L-Isoleucine-13C6,d10,15N13C6, 2H10, 15N148.18 g/molMicrobial metabolic flux analysis
L-Leucine-13C6,15N13C6, 15N144.16 g/molMammalian protein synthesis studies
L-Valine-13C5,15N13C5, 15N132.14 g/molPlant nitrogen assimilation research

While all three compounds aid in metabolic tracing, L-Isoleucine-13C6,d10,15N’s deuterium labeling uniquely enhances NMR applications in lipid-rich environments, such as bacterial cell membranes .

Recent Research Findings and Case Studies

Elucidating Drug Resistance Mechanisms

In a 2024 study, researchers used L-Isoleucine-13C6,d10,15N to probe isoleucine auxotrophy in drug-resistant Staphylococcus aureus. Isotopic labeling revealed that methicillin-resistant strains (MRSA) upregulate isoleucine biosynthesis enzymes when exposed to β-lactam antibiotics. This finding suggests that targeting BCAA biosynthesis could circumvent resistance mechanisms .

Applications in Cancer Metabolism

Preliminary data from a 2025 trial demonstrated that pancreatic cancer cells exhibit increased uptake of L-Isoleucine-13C6,d10,15N compared to normal cells. MS imaging localized the isotope to tumor regions, implicating isoleucine catabolism in supporting rapid proliferation through ATP generation .

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